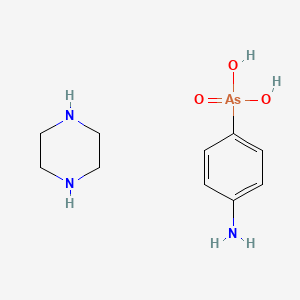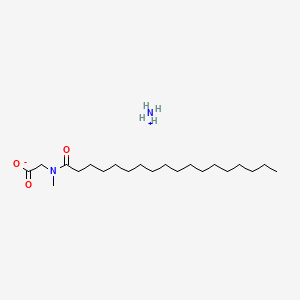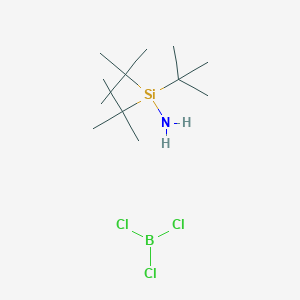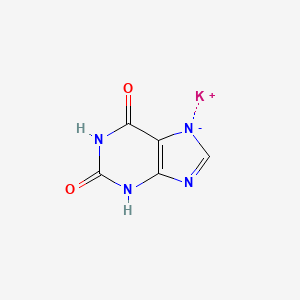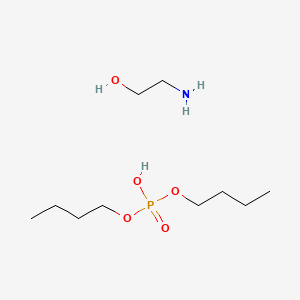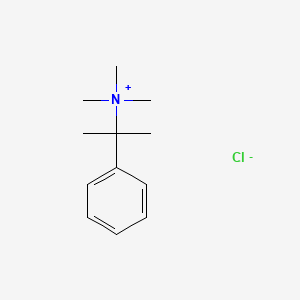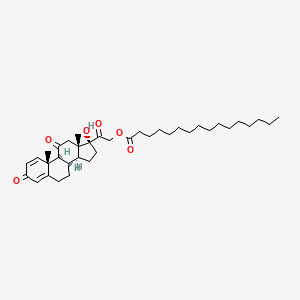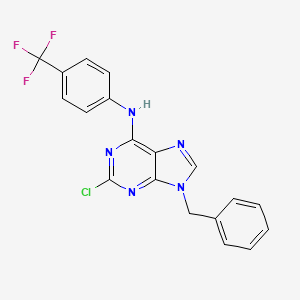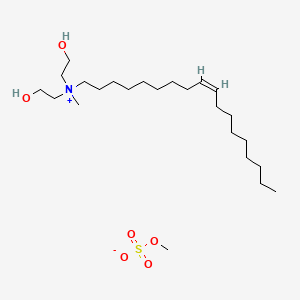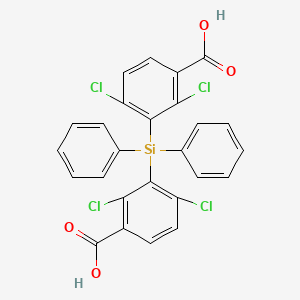![molecular formula C13H20O4Si B12674100 [4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane CAS No. 83817-65-6](/img/structure/B12674100.png)
[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane is a chemical compound with the molecular formula C₁₃H₂₀O₄Si. It is known for its unique structure, which includes an allyl group, a methoxy group, and a phenoxy group attached to a dimethoxymethylsilane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane typically involves the reaction of 4-allyl-2-methoxyphenol with dimethoxymethylsilane in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Catalyst: Common catalysts include acids or bases that facilitate the formation of the silane bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form simpler silane derivatives.
Substitution: The methoxy and phenoxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced silanes, and substituted phenoxy derivatives. These products are valuable intermediates in organic synthesis and material science .
Scientific Research Applications
Chemistry
In chemistry, [4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable bonds with proteins and nucleic acids makes it a candidate for drug delivery systems and biomaterials .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to modify biological molecules can be harnessed for targeted drug delivery and diagnostic applications .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its unique properties contribute to the development of high-performance materials with enhanced durability and functionality .
Mechanism of Action
The mechanism of action of [4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors by binding to their ligand-binding domains.
Comparison with Similar Compounds
Similar Compounds
- [4-Allyl-2-methoxyphenoxy]trimethylsilane
- [4-Allyl-2-methoxyphenoxy]triethoxysilane
- [4-Allyl-2-methoxyphenoxy]triisopropoxysilane
Uniqueness
Compared to similar compounds, [4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane is unique due to its dimethoxymethylsilane moiety, which imparts distinct reactivity and stability. This uniqueness makes it a valuable compound for specific applications in organic synthesis and material science.
Properties
CAS No. |
83817-65-6 |
|---|---|
Molecular Formula |
C13H20O4Si |
Molecular Weight |
268.38 g/mol |
IUPAC Name |
dimethoxy-(2-methoxy-4-prop-2-enylphenoxy)-methylsilane |
InChI |
InChI=1S/C13H20O4Si/c1-6-7-11-8-9-12(13(10-11)14-2)17-18(5,15-3)16-4/h6,8-10H,1,7H2,2-5H3 |
InChI Key |
XVWKAJPKSDYKDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)O[Si](C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


